

Tessaric Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Tessaric Acid

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Abstract

Tessaric acid, a naturally occurring eudesmane sesquiterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of **Tessaric acid** from its natural source, *Tessaria absinthioides*. It details the experimental protocols for extraction and purification, summarizes its physicochemical and biological data, and elucidates its known mechanism of action related to cell cycle regulation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Source

Tessaric acid was first isolated from the aerial parts of *Tessaria absinthioides* (Hook. & Arn.) DC., a plant belonging to the Asteraceae family. Its discovery was the result of phytochemical investigations aimed at identifying the bioactive constituents of this plant species. The structure of **Tessaric acid** was elucidated through spectroscopic analysis.

Physicochemical Properties of Tessaric Acid

A summary of the key physicochemical properties of **Tessaric acid** is presented in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₂₀ O ₃
Molecular Weight	248.32 g/mol
CAS Number	58142-10-2
Class	Eudesmane Sesquiterpene

Experimental Protocols

Isolation of Tessaric Acid from *Tessaria absinthioides*

The following protocol is a generalized procedure based on standard phytochemical methods for the isolation of sesquiterpenes from plant materials, with specific details adapted from the work of Sanz et al. (1997).

3.1.1. Plant Material Collection and Preparation

- Aerial parts of *Tessaria absinthioides* are collected and air-dried at room temperature in a well-ventilated area, protected from direct sunlight.
- The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction

- The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.
- The extraction is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus.
- The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.1.3. Fractionation and Purification

- The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, chloroform, ethyl acetate, and water.
- The fraction containing **Tessaric acid** (typically the less polar fractions) is then subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the compound of interest are pooled.
- Final purification is achieved by further chromatographic techniques, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure **Tessaric acid**.

Characterization

The structure of the isolated **Tessaric acid** is confirmed by spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): For the complete structural elucidation and assignment of all protons and carbons.

Quantitative Data

Yield of Tessaric Acid

The yield of **Tessaric acid** from *Tessaria absinthioides* can vary depending on the plant's geographical origin, collection time, and the extraction method used. Studies on cell suspension cultures of *Tessaria absinthioides* have reported a production of approximately 0.086 mg of **Tessaric acid** per gram of dry weight.

Spectroscopic Data

The following table summarizes the ^1H and ^{13}C NMR spectral data for **Tessaric acid**.

Table 1: ^1H and ^{13}C NMR Spectral Data for **Tessaric Acid**

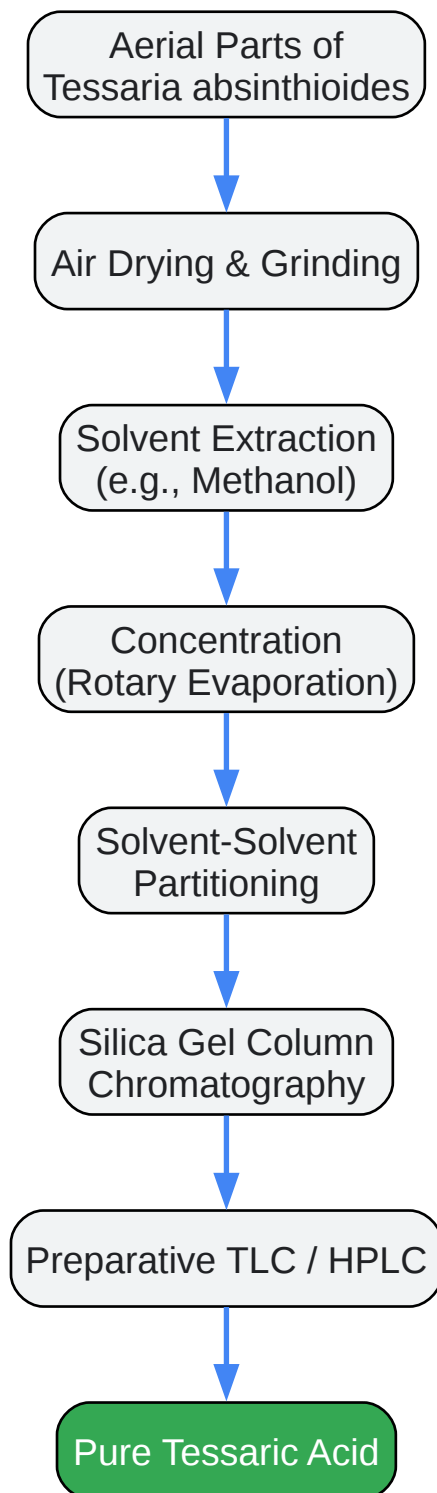
Position	^{13}C Chemical Shift (δ)	^1H Chemical Shift (δ)
1	41.2	1.85 (m), 1.60 (m)
2	22.5	2.45 (m), 2.20 (m)
3	200.1	-
4	125.8	5.90 (s)
5	165.4	-
6	38.7	2.60 (m)
7	35.1	2.10 (m)
8	27.9	1.95 (m), 1.70 (m)
9	48.1	2.30 (m)
10	41.8	-
11	141.2	-
12	171.5	-
13	122.1	6.20 (s), 5.60 (s)
14	21.5	1.10 (s)
15	10.8	1.05 (d, J=7.0 Hz)

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from typical values for eudesmane sesquiterpenes and may vary slightly based on the solvent and instrument used.

Biological Activity and Signaling Pathways

Derivatives of **Tessaric acid** have been shown to exhibit antiproliferative activity against human solid tumor cell lines. The mechanism of action involves the induction of cell cycle arrest at the G2/M phase.^[1]

Experimental Workflow for Isolation

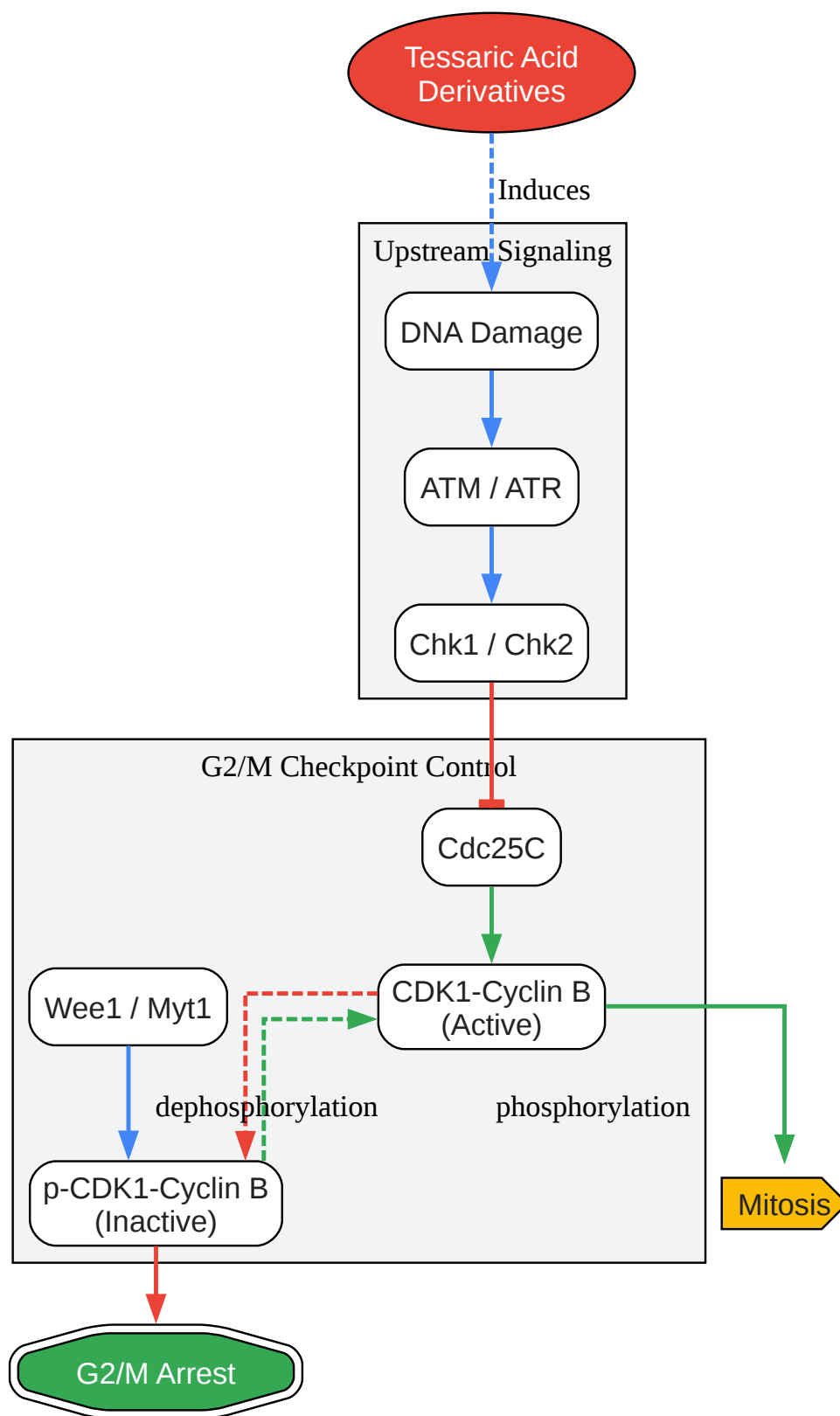


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Caption: Workflow for the isolation of **Tessaric acid**.

Signaling Pathway for G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical point in the cell cycle that prevents cells with damaged DNA from entering mitosis. The arrest is primarily controlled by the Cyclin B/CDK1 complex. The activity of this complex is regulated by the phosphorylation state of CDK1, which is controlled by the kinases Wee1 and Myt1, and the phosphatase Cdc25C. Checkpoint kinases Chk1 and Chk2, activated in response to DNA damage, can inactivate Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1 and subsequent G2/M arrest. While the precise molecular targets of **Tessaric acid** derivatives are still under investigation, their ability to induce G2/M arrest suggests an interaction with this pathway.



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Caption: Proposed signaling pathway for G2/M cell cycle arrest.

Conclusion

Tessaric acid, a sesquiterpene isolated from *Tessaria absinthioides*, represents a valuable natural product for further investigation. This guide provides the essential technical information for its isolation and characterization. The demonstrated biological activity of its derivatives in inducing G2/M cell cycle arrest highlights its potential as a scaffold for the development of novel anticancer agents. Further research is warranted to fully elucidate its molecular targets and therapeutic potential.

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References

- 1. Tessaric acid derivatives induce G2/M cell cycle arrest in human solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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